ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a benzylsulfanyl group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanylthiourea.
Acylation: The benzylsulfanylthiourea is then acylated with ethyl 3-aminobenzoate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein binding.
Materials Science: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with biological targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-CYANOACETAMIDO BENZOATE: Similar in structure but contains a cyano group instead of a benzylsulfanyl group.
ETHYL 2-(BENZOYLAMINO)BENZOATE: Contains a benzoylamino group instead of an acetamido group.
Uniqueness
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[(2-benzylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-6-10-16(11-15)19-17(20)13-23-12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNCDNTOJHKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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